molecular formula C31H27N3O3S3 B2420748 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(indolin-1-ylsulfonyl)benzamide CAS No. 394227-21-5

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(indolin-1-ylsulfonyl)benzamide

Cat. No.: B2420748
CAS No.: 394227-21-5
M. Wt: 585.76
InChI Key: KSLCGXIVUSJFLO-UHFFFAOYSA-N
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Description

“N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(indolin-1-ylsulfonyl)benzamide” is a complex organic compound that contains several functional groups and heterocyclic rings, including a benzothiazole ring, a tetrahydrobenzothiophene ring, and an indoline ring. These structural components are common in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiazole, tetrahydrobenzothiophene, and indoline rings. The benzothiazole ring is a heterocyclic aromatic compound, which means it likely contributes to the compound’s stability and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Benzothiazole derivatives are known to participate in a variety of chemical reactions .

Scientific Research Applications

Structural Characterization and Molecular Conformations

N-(3-Benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides, closely related to the compound , have been synthesized and structurally characterized, revealing distinct molecular conformations and different modes of supramolecular aggregation. This study highlights the importance of molecular structure in determining the physical properties of such compounds (Sagar, Yathirajan, Rathore, & Glidewell, 2018).

Heterocyclic Synthesis

Research on benzo[b]thiophen-2-yl-hydrazonoesters, which share a structural similarity with the compound, emphasizes their use in the synthesis of various heterocyclic compounds. These compounds have potential applications in developing novel materials with specific chemical properties (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Anticancer Activity

A series of substituted benzamides, related to the compound, have shown promise in anticancer research. They exhibited significant anticancer activity against various cancer cell lines, suggesting potential applications in cancer treatment (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Gelation Behavior

N-(Thiazol-2-yl)benzamide derivatives, structurally related to the compound, have been synthesized and shown to display gelation behavior, indicating their potential use in material science, particularly in the development of gels and related materials (Yadav & Ballabh, 2020).

Antimicrobial Activity

Compounds structurally similar to the one have been synthesized and evaluated for antimicrobial activity. These studies suggest potential applications in developing new antimicrobial agents (Narayana, Vijaya Raj, Ashalatha, Kumari, & Sarojini, 2004).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Benzothiazole derivatives have been designed and synthesized as topoisomerase I inhibitors .

Future Directions

Future research on this compound could focus on exploring its potential biological activities, optimizing its synthesis process, and investigating its physical and chemical properties. Given the biological activities of similar benzothiazole derivatives , this compound could have potential applications in medicinal chemistry.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27N3O3S3/c1-19-10-15-23-27(18-19)39-31(28(23)30-32-24-7-3-5-9-26(24)38-30)33-29(35)21-11-13-22(14-12-21)40(36,37)34-17-16-20-6-2-4-8-25(20)34/h2-9,11-14,19H,10,15-18H2,1H3,(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLCGXIVUSJFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCC7=CC=CC=C76
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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